molecular formula C23H24N2O2 B11346628 (4-Benzylpiperidin-1-yl)[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

(4-Benzylpiperidin-1-yl)[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11346628
M. Wt: 360.4 g/mol
InChI Key: WYXGGLHAUQSUMG-UHFFFAOYSA-N
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Description

4-BENZYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the piperidine ring with the oxazole ring and the methylphenyl group using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BENZYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This interaction can modulate various physiological processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C23H24N2O2/c1-17-7-9-20(10-8-17)22-16-21(24-27-22)23(26)25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3

InChI Key

WYXGGLHAUQSUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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